N4-Isobutylquinoline-3,4-diamine
Overview
Description
N4-Isobutylquinoline-3,4-diamine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . It is also known by other names such as 4-Isobutylamino-3-aminoquinoline . This compound is part of the imiquimod family and is used as an impurity standard in pharmaceutical testing .
Mechanism of Action
Target of Action
N4-Isobutylquinoline-3,4-diamine is a synthetic compound that has shown promising results in various biomedical applications . It has been found to exhibit potent anticancer activity, making it a promising candidate for cancer therapy . The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells .
Mode of Action
It is known that the compound interacts with its targets in the cancer cells, leading to inhibition of their growth
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell proliferation and survival
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth
Chemical Reactions Analysis
N4-Isobutylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
N4-Isobutylquinoline-3,4-diamine is used in scientific research primarily as a reference standard for pharmaceutical testing . It is also studied for its potential antiviral and antiretroviral properties . In the field of medicinal chemistry, it serves as a building block for the synthesis of more complex molecules with potential therapeutic applications .
Comparison with Similar Compounds
N4-Isobutylquinoline-3,4-diamine can be compared with other quinoline derivatives such as chloroquine and amodiaquine . These compounds share a similar quinoline core structure but differ in their side chains and functional groups, which confer unique pharmacological properties. For example, chloroquine is widely used as an antimalarial drug, while amodiaquine has both antimalarial and anti-inflammatory properties .
Similar Compounds
- Chloroquine
- Amodiaquine
- Hydroxychloroquine
- Piperaquine
- Pyronaridine
Properties
IUPAC Name |
4-N-(2-methylpropyl)quinoline-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKIQOIIMSWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461621 | |
Record name | N4-Isobutylquinoline-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-09-0 | |
Record name | N4-Isobutylquinoline-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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